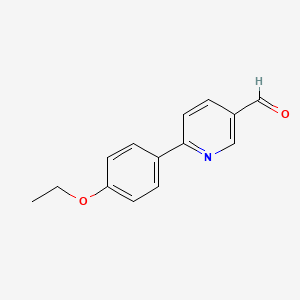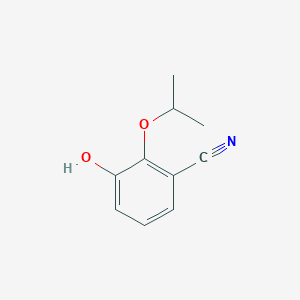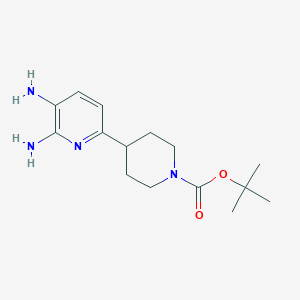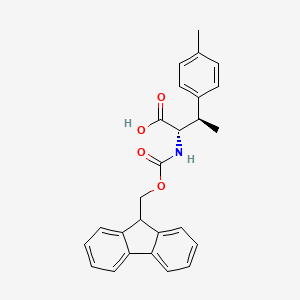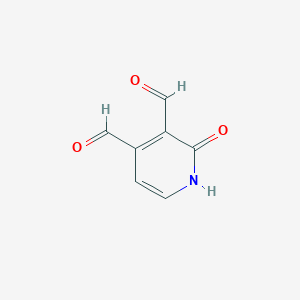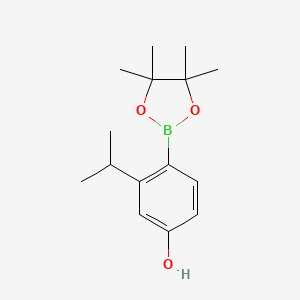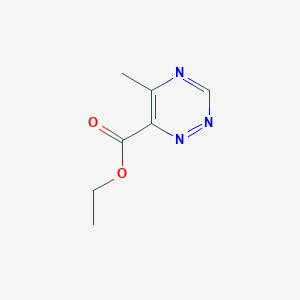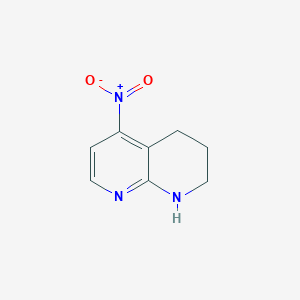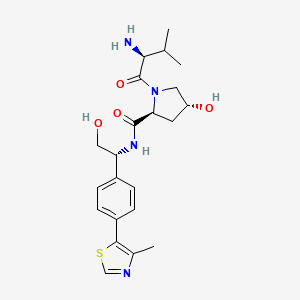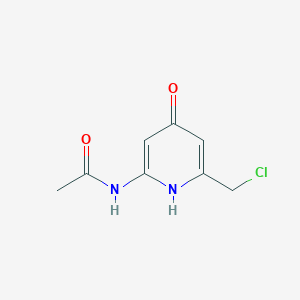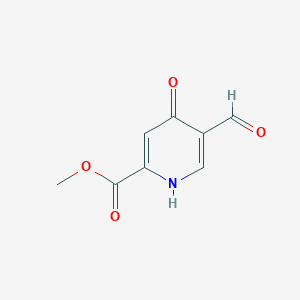![molecular formula C9H11N3O B14850240 2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE is a heterocyclic compound that features a benzimidazole core with an aminoethyl and hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent functionalization to introduce the aminoethyl and hydroxyl groups. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzimidazole derivatives with ketone or aldehyde functionalities.
Scientific Research Applications
2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-AMINOETHYL-5(6)-METHOXY-BENZIMIDAZOLE: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-AMINOETHYL-5(6)-METHYL-BENZIMIDAZOLE: Features a methyl group instead of a hydroxyl group.
Uniqueness: 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE is unique due to the presence of both aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(2-aminoethyl)-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H11N3O/c10-4-3-9-11-7-2-1-6(13)5-8(7)12-9/h1-2,5,13H,3-4,10H2,(H,11,12) |
InChI Key |
DPOHIJXKNIRBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


